(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one
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Overview
Description
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one is a fluorinated organic compound characterized by the presence of five fluorine atoms and a methoxy group attached to a hexene backbone. The compound’s unique structure imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one typically involves the introduction of fluorine atoms into the hexene backbone through selective fluorination reactions. Common synthetic routes include:
Electrophilic Fluorination: Utilizing electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.
Nucleophilic Fluorination: Employing nucleophilic fluorinating agents like potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: KF or CsF in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Fluorinated derivatives.
Scientific Research Applications
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one involves its interaction with molecular targets and pathways in biological systems. The compound’s fluorinated structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Trifluoromethyl Compounds: Compounds with three fluorine atoms attached to a carbon atom, such as trifluoromethyl ketones.
Difluoromethyl Compounds: Compounds with two fluorine atoms attached to a carbon atom, such as difluoromethyl ethers.
Uniqueness: (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one is unique due to the presence of five fluorine atoms, which impart distinct chemical and physical properties. This high degree of fluorination enhances the compound’s stability, lipophilicity, and potential bioactivity compared to its less fluorinated counterparts.
Properties
IUPAC Name |
(E)-1,1,1,2,2-pentafluoro-5-methoxyhex-4-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5O2/c1-4(14-2)3-5(13)6(8,9)7(10,11)12/h3H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWNAEPLFPHADE-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(C(F)(F)F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(C(F)(F)F)(F)F)/OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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